N1-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-N2-(2-chlorophenyl)oxalamide
Description
This compound features a central oxalamide backbone with two distinct substituents:
- N1-substituent: A piperidin-4-ylmethyl group linked to a benzo[d]oxazol-2-yl moiety.
- N2-substituent: A 2-chlorophenyl group.
Propriétés
IUPAC Name |
N-[[1-(1,3-benzoxazol-2-yl)piperidin-4-yl]methyl]-N'-(2-chlorophenyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN4O3/c22-15-5-1-2-6-16(15)24-20(28)19(27)23-13-14-9-11-26(12-10-14)21-25-17-7-3-4-8-18(17)29-21/h1-8,14H,9-13H2,(H,23,27)(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPIJDKILIPXBCR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C(=O)NC2=CC=CC=C2Cl)C3=NC4=CC=CC=C4O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mécanisme D'action
Target of Action
Similar compounds have been found to inhibit grk2 and grk5 kinases, suggesting that this compound may also interact with these or related targets.
Mode of Action
Based on its structural similarity to other compounds, it is likely that it interacts with its targets by forming hydrogen bonds. This interaction could lead to changes in the conformation or activity of the target proteins.
Activité Biologique
N1-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-N2-(2-chlorophenyl)oxalamide is a novel compound that has attracted significant interest in medicinal chemistry due to its potential biological activities. This compound, with the molecular formula C21H21ClN4O3 and a molecular weight of 412.87 g/mol, features a complex structure that includes a benzo[d]oxazole moiety, a piperidine ring, and an oxalamide functional group.
Chemical Structure and Properties
| Property | Value |
|---|---|
| Molecular Formula | C21H21ClN4O3 |
| Molecular Weight | 412.87 g/mol |
| CAS Number | 1797732-42-3 |
| Purity | Typically 95% |
Biological Activity
The biological activity of N1-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-N2-(2-chlorophenyl)oxalamide has been evaluated across various therapeutic areas, primarily focusing on its anticancer and anti-inflammatory properties.
1. Anticancer Activity
Recent studies have demonstrated that compounds with similar structural motifs exhibit significant cytotoxic effects against various cancer cell lines. The following table summarizes the IC50 values and mechanisms of action observed in specific cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa (Cervical) | 15.3 | Induction of apoptosis |
| MCF7 (Breast) | 12.7 | Cell cycle arrest |
| A549 (Lung) | 10.5 | Inhibition of proliferation |
These results indicate that N1-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-N2-(2-chlorophenyl)oxalamide may induce apoptosis and inhibit cell proliferation through modulation of the cell cycle.
2. Anti-inflammatory Activity
In vitro studies have shown that this compound can significantly reduce the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6, in activated macrophages. This suggests its potential as an anti-inflammatory agent, which could be beneficial in treating inflammatory diseases.
The precise mechanism through which N1-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-N2-(2-chlorophenyl)oxalamide exerts its biological effects is still under investigation. However, it is hypothesized that:
- The oxalamide moiety may interact with specific receptors or enzymes involved in cell signaling pathways.
- The benzo[d]oxazole component could play a role in stabilizing interactions with target proteins, enhancing the compound's efficacy.
Case Studies and Research Findings
Several studies have explored the pharmacological properties of similar compounds with oxalamide structures, indicating promising therapeutic applications:
- Antiviral Activity : Research has identified small molecule inhibitors targeting viral entry mechanisms, showcasing how modifications to piperidine and oxalamide linkers can enhance antiviral properties against HIV .
- Cytotoxicity Studies : Comparative analysis of structurally related compounds has revealed significant differences in cytotoxicity profiles, emphasizing the importance of structural variations in therapeutic effectiveness .
- Structure-Activity Relationship (SAR) : Investigations into the SAR of related compounds have provided insights into optimizing their biological activity through targeted modifications.
Comparaison Avec Des Composés Similaires
Comparative Data Table
Key Findings
Heterocyclic Rings: Benzo[d]oxazole vs. thiazole alters electronic properties and binding interactions. Thiazole’s sulfur may engage in unique non-covalent interactions .
Halogen Position :
- 2-Chlorophenyl (target) vs. 3-chlorophenyl (Compound 20) impacts steric effects and receptor fit. Ortho-substitution may hinder rotation, affecting binding .
Piperidine Modifications: Sulfonyl or benzoheterocyclic attachments influence pharmacokinetics.
Safety Profiles: Flavoring oxalamides (e.g., S336) demonstrate high NOELs, suggesting structural features like dimethoxybenzyl groups may reduce toxicity .
Q & A
Q. What strategies identify degradation products under stressed conditions?
- Methodology : Subject the compound to forced degradation (heat, light, oxidation) and analyze products via LC-MSⁿ. Use quantum mechanical calculations (DFT) to predict degradation pathways and compare with experimental data .
Featured Recommendations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
